molecular formula C17H21N5O3S B2666556 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide CAS No. 2379986-07-7

4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide

Cat. No. B2666556
CAS RN: 2379986-07-7
M. Wt: 375.45
InChI Key: JFEITYFUJYFOPO-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide, also known as DMP 323, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies.

Mechanism Of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. Specifically, 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. By inhibiting HDAC, 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 has been found to exhibit a range of other biochemical and physiological effects. For example, studies have shown that 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 can inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This inhibition can lead to a decrease in the production of gastric acid, making 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 a potential treatment for conditions such as acid reflux and peptic ulcers.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for researchers studying cancer biology and the development of new cancer therapies. However, one limitation of using 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another potential direction is the investigation of 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323's effects on other enzymes and pathways in the body, which could lead to the development of new treatments for a range of conditions. Additionally, further research is needed to optimize the synthesis and formulation of 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 for use in experimental settings.

Synthesis Methods

The synthesis of 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 involves a multi-step process that starts with the reaction of 2-chloro-N-methyl-N-(1-pyrazin-2-yl)acetamide with sodium hydride to form a pyrazine intermediate. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride to produce the final product, 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323.

Scientific Research Applications

4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 has been extensively studied for its potential applications in scientific research. One of its key applications is in the field of cancer research, where it has been found to exhibit potent anti-tumor activity. Studies have shown that 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-20(2)26(24,25)15-6-4-13(5-7-15)17(23)21(3)14-11-22(12-14)16-10-18-8-9-19-16/h4-10,14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEITYFUJYFOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide

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